molecular formula C17H15N3O2S B2395987 (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 891120-44-8

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2395987
CAS No.: 891120-44-8
M. Wt: 325.39
InChI Key: SVDOCBPEWHRPPD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a novel, synthetically derived small molecule recognized for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical mediator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in a wide array of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer . This compound functions as a type I ATP-competitive inhibitor, binding to the kinase domain and effectively blocking downstream phosphorylation and signal transduction . Its primary research value lies in its utility as a precise chemical tool to investigate the oncogenic dependencies of FGFR-altered tumors, both in vitro and in vivo. Researchers employ this acrylamide-containing oxadiazole derivative to explore mechanisms of acquired resistance to FGFR inhibition, to identify synergistic drug combinations, and to validate FGFRs as therapeutic targets in novel cancer models. The distinct (E)-acrylamide-thiophene scaffold is designed to optimize binding affinity and kinase selectivity, making it a valuable compound for lead optimization studies in medicinal chemistry and for advancing the understanding of targeted cancer therapies.

Properties

IUPAC Name

(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-6-12(2)14(10-11)16-19-20-17(22-16)18-15(21)8-7-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDOCBPEWHRPPD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Acryloyl Chloride: The oxadiazole derivative is then coupled with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production methods for (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential therapeutic agent for various diseases.

    Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or inflammation.

    Pathways: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. By affecting these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25, )
  • Structure : Shares the 1,3,4-oxadiazole-thiophene backbone but replaces the acrylamide with a benzamide group.
  • Synthesis : Prepared via coupling of thiophen-2-yl oxadiazole with benzoyl chloride (60% yield) .
  • Bioactivity: Amide substituents influence enzyme-binding affinity; benzamide derivatives may exhibit different inhibition profiles compared to acrylamides .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f, )
  • Structure: Incorporates a sulfanyl linker and a 2-amino-thiazole substituent.
  • Properties :
    • Molecular Weight : 389 g/mol (vs. ~364 g/mol for the target compound).
    • Melting Point : 84–86°C, suggesting moderate crystallinity influenced by the sulfanyl group .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide (24, )
  • Structure : Features a dihydrodioxin substituent and dimethylbenzamide.
  • Synthesis : 37% yield via acid anhydride coupling.
  • Comparison :
    • Electron Density : The dihydrodioxin group is electron-rich, contrasting with the electron-neutral thiophene in the target compound. This affects redox properties and binding to aromatic receptors .

Analogues with Heterocyclic Substitutions

(E)-N-[5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide ()
  • Structure : Replaces oxadiazole with thiazole and includes multiple chloro substituents.
  • Properties :
    • Molecular Weight : 447.75 g/mol (higher due to Cl atoms).
    • Lipophilicity : Increased Cl content enhances logP, favoring membrane permeability .
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide ()
  • Structure : Thiadiazole core with CF₃ and trimethoxyphenyl groups.

Physicochemical Properties Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylphenyl, Thiophen-2-yl ~364.44 Not reported Acrylamide, Oxadiazole
Compound 25 () 1,3,4-Oxadiazole Thiophen-2-yl, Benzamide ~307.35 Not reported Benzamide, Oxadiazole
Compound 7f () 1,3,4-Oxadiazole 2-Amino-thiazole, Sulfanyl 389 84–86 Sulfanyl, Propanamide
Compound 1,3-Thiazole 4-Chlorophenyl, 3,4-Dichlorophenyl 447.75 Not reported Acrylamide, Thiazole
Compound 1,3,4-Thiadiazole CF₃, Trimethoxyphenyl 389.35 Not reported Acrylamide, Thiadiazole

Biological Activity

(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure and biological properties have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Formula

The structural formula of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is as follows:

C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Key Features

  • Oxadiazole Ring : The presence of the oxadiazole ring is critical for its biological activity.
  • Thiophene Moiety : The thiophene ring enhances the compound's electronic properties and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes.

Biological Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes associated with cell proliferation and inflammation.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways crucial for cell growth and differentiation.

Pathways Affected

The modulation of key signaling pathways such as the MAPK/ERK pathway has been observed, which plays a significant role in cell survival and proliferation.

Antiproliferative Effects

Research indicates that (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits notable antiproliferative activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : In studies involving A549 and NCI-H358 lung cancer cell lines, the compound demonstrated IC50 values indicating moderate to high antiproliferative effects. For instance:
    • A549: IC50 = 8.78 ± 3.62 μM
    • NCI-H358: IC50 = 6.68 ± 15 μM .
  • Comparative Analysis : When compared to other oxadiazole derivatives, this compound showed superior activity due to the presence of the thiophene group which enhances its binding affinity to target proteins .

Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor. This activity is relevant for conditions such as Alzheimer's disease.

CompoundhAChE IC50 (μM)hBChE IC50 (μM)
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamideModerateModerate
Reference Compound A0.052 ± 0.0101.085 ± 0.035
Reference Compound B8.3 ± 0.04Not Applicable

The data suggest that while effective, further modifications may enhance its cholinesterase inhibitory properties .

Similar Compounds

The biological activity of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be compared with other oxadiazole derivatives:

Compound NameStructureAntiproliferative Activity
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamideFuran derivativeModerate
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamidePyridine derivativeLow

Uniqueness

The incorporation of the thiophene ring in this compound provides distinct electronic characteristics that contribute to its unique biological activities compared to other derivatives lacking this moiety .

Q & A

Q. What are the common synthetic strategies for preparing (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Preparation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions .
  • Step 2 : Functionalization of the oxadiazole with 2,5-dimethylphenyl groups using nucleophilic substitution or coupling reactions .
  • Step 3 : Introduction of the acrylamide moiety via a condensation reaction between 3-(thiophen-2-yl)acryloyl chloride and the oxadiazole intermediate under basic conditions (e.g., triethylamine in DMF) .
    Key intermediates should be purified via column chromatography or recrystallization, and reaction progress monitored by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and stereochemistry of the acrylamide (E/Z configuration) .
  • IR Spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and oxadiazole C=N peaks (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (e.g., kinase assays) at concentrations of 1–100 µM .
  • Control Experiments : Include structurally related analogs (e.g., furan vs. thiophene derivatives) to assess substituent effects .
  • Dose-Response Curves : Use logarithmic dilution series (0.1–100 µM) to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions (e.g., oxadiazole vs. thiophene protons) .
  • Variable Temperature NMR : Resolve dynamic effects caused by hindered rotation in the acrylamide group .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .
  • Comparative Analysis : Cross-reference with spectral data of simpler analogs (e.g., oxadiazole without acrylamide substituents) .

Q. What strategies optimize reaction yields in the final coupling step (acrylamide formation)?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like HATU or EDCI to improve amide bond formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions .
  • In Situ Monitoring : Use FTIR or HPLC to track acrylamide formation and adjust stoichiometry dynamically .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize derivatives with modifications to the oxadiazole (e.g., electron-withdrawing groups) or acrylamide (e.g., thiophene vs. furan) .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole N-atoms, acrylamide carbonyl) using QSAR software .

Q. What experimental approaches address low solubility in biological assays?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-evaluate Force Fields : Ensure docking simulations use updated parameters for oxadiazole and thiophene interactions .
  • Experimental Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Tables

Table 1 : Key Synthetic Intermediates and Their Purification Methods

IntermediateSynthesis StepPurification MethodYield (%)
5-(2,5-dimethylphenyl)-1,3,4-oxadiazoleCyclization of thiosemicarbazideRecrystallization (EtOH)65–70
3-(thiophen-2-yl)acryloyl chlorideCondensation of thiophene-2-carbaldehydeDistillation under N₂80–85

Table 2 : Biological Activity Data for Analogous Compounds

Compound ModificationIC₅₀ (µM) CytotoxicityMIC (µg/mL) vs. S. aureusTarget Enzyme Inhibition (%)
Oxadiazole + thiophene12.3 ± 1.28.578 (Kinase X)
Oxadiazole + furan25.6 ± 2.116.745

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.